Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, L-threo-, (+)
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Overview
Description
Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, L-threo-, (+) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthranilic acid moiety linked to a 1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl group through an oxamoyl linkage. The L-threo- configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, L-threo-, (+) typically involves multiple steps. One common method starts with the preparation of the 1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl intermediate. This intermediate is then reacted with anthranilic acid under specific conditions to form the final compound. The reaction conditions often include the use of solvents like methanol or DMSO and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of catalysts and specific reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, L-threo-, (+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted anthranilic acid derivatives .
Scientific Research Applications
Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, L-threo-, (+) has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, L-threo-, (+) involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthranilic acid derivatives and compounds with similar structural features, such as:
- Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, D-threo-, (-)
- Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, meso
- 1,3-Dihydroxy-1-(p-nitrophenyl)-2-propyl derivatives .
Uniqueness
The uniqueness of Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, L-threo-, (+) lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
76508-91-3 |
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Molecular Formula |
C18H17N3O8 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[[2-[[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17N3O8/c22-9-14(15(23)10-5-7-11(8-6-10)21(28)29)20-17(25)16(24)19-13-4-2-1-3-12(13)18(26)27/h1-8,14-15,22-23H,9H2,(H,19,24)(H,20,25)(H,26,27)/t14-,15-/m0/s1 |
InChI Key |
QPSKFEACNGWPKD-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N[C@@H](CO)[C@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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